

A Technical Guide to the Physical Characteristics of 7-Bromo-1-indanone

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Compound of Interest

Compound Name: 7-Bromo-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of **7-Bromo-1-indanone**, a key intermediate in pharmaceutical and chemical synthesis.^[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical Properties

7-Bromo-1-indanone is a beige to off-white solid crystalline compound.^[2] Its fundamental physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |
|-------------------|-----------------------------------|--|
| Molecular Formula | C ₉ H ₇ BrO | ^[2] ^[3] ^[4] |
| Molecular Weight | 211.06 g/mol | ^[5] |
| Melting Point | 114 °C | ^[6] |
| Boiling Point | 306.5 ± 31.0 °C at 760 mmHg | ^[4] ^[7] |
| Appearance | Beige to off-white solid | ^[2] ^[8] |
| Density | 1.6 ± 0.1 g/cm ³ | ^[7] |

Solubility Profile

While specific quantitative solubility data for **7-Bromo-1-indanone** is not readily available in the literature, the general solubility of indanones can provide guidance. Indan-1-one is reported to be moderately soluble in polar solvents like water and shows good solubility in non-polar organic solvents such as hexane and benzene.[9] This suggests that **7-Bromo-1-indanone** is likely more soluble in common organic solvents than in water, a characteristic attributed to the hydrophobic nature of its aromatic structure.[9]

Spectral Data

The following table summarizes the available spectral data for **7-Bromo-1-indanone** and related compounds, which are crucial for its identification and characterization.

| Data Type | Description |
|----------------------------------|--|
| Mass Spectrometry | Exact Mass: 209.968018.[4][7] Predicted collision cross-section values (\AA^2) have been calculated for various adducts.[10] |
| ^1H NMR Spectroscopy | While a specific spectrum for 7-Bromo-1-indanone is not provided, the ^1H NMR spectrum for the related compound 5-Bromo-1-indanone is available and can serve as a reference for interpreting the proton signals of the indanone scaffold. |
| ^{13}C NMR Spectroscopy | Similar to the proton NMR, a specific ^{13}C NMR spectrum for 7-Bromo-1-indanone is not detailed in the searched literature. However, spectra for 1-indanone and other derivatives can be used for comparative analysis of the carbon skeleton. |
| Infrared (IR) Spectroscopy | An IR spectrum for the isomeric 2-Bromo-1-indanone is available, which can provide characteristic vibrational frequencies for the carbonyl group and the aromatic ring of a bromo-substituted indanone.[8] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of **7-Bromo-1-indanone**.

Melting Point Determination

The melting point of **7-Bromo-1-indanone** can be determined using a standard capillary method with a melting point apparatus.

Methodology:

- A small, finely powdered sample of **7-Bromo-1-indanone** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly and evenly.
- The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.^{[11][12][13]}

Boiling Point Determination

Due to its high boiling point, the determination of the boiling point of **7-Bromo-1-indanone** requires careful execution, typically using a distillation method or a micro-scale technique.

Methodology (Micro-scale):

- A small amount of the liquid compound is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The setup, along with a thermometer, is heated slowly in a heating block or Thiele tube.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.^{[7][14][15][16][17]}

Recrystallization for Purification

To obtain a high-purity sample of **7-Bromo-1-indanone**, recrystallization is a common and effective technique.

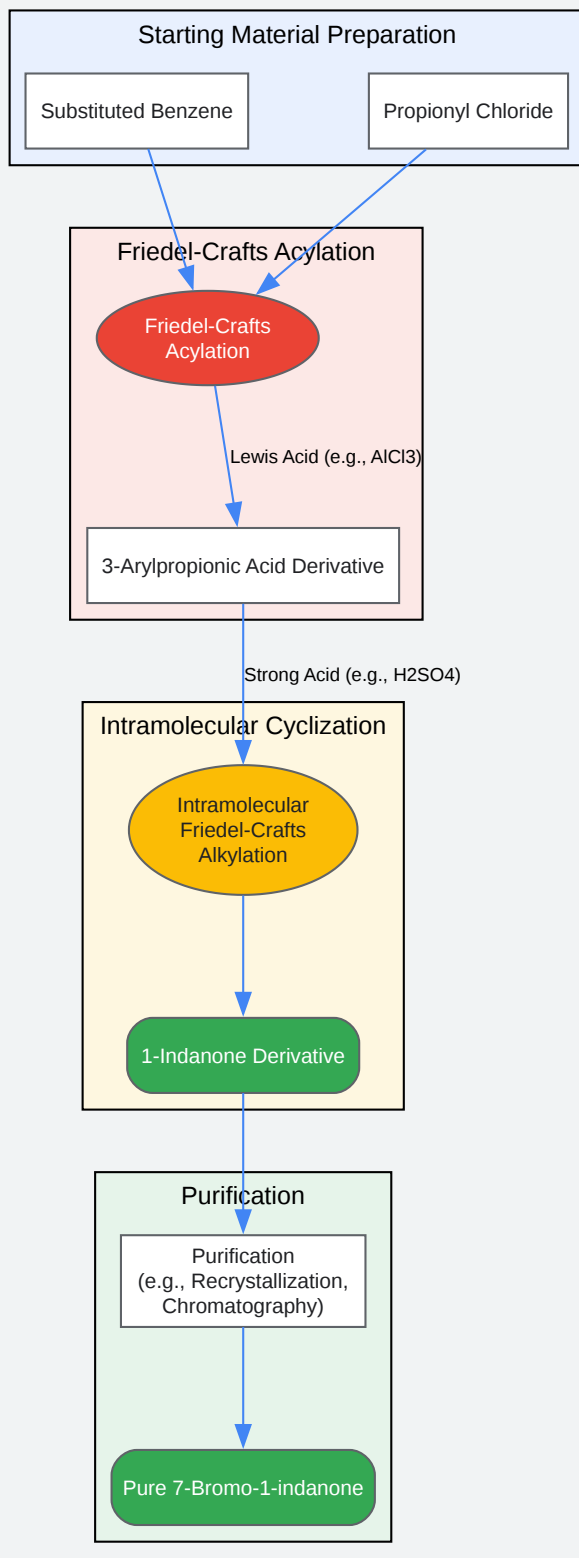
Methodology:

- An appropriate solvent is chosen in which **7-Bromo-1-indanone** has high solubility at elevated temperatures and low solubility at room temperature.
- The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
- The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.^[6]

Synthetic Pathway Visualization

A common method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. The following diagram illustrates a generalized workflow for such a synthesis, which can be adapted for **7-Bromo-1-indanone**.

Generalized Synthesis Workflow for 1-Indanones

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Caption: Generalized workflow for the synthesis of 1-indanone derivatives via Friedel-Crafts reactions.

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